molecular formula C35H60N10O9S B12591017 L-Seryl-L-cysteinylglycyl-L-phenylalanyl-L-lysyl-L-lysyl-L-lysine CAS No. 649756-21-8

L-Seryl-L-cysteinylglycyl-L-phenylalanyl-L-lysyl-L-lysyl-L-lysine

Cat. No.: B12591017
CAS No.: 649756-21-8
M. Wt: 797.0 g/mol
InChI Key: HSDWYHVTNPXVNC-QUQVWLGBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

L-Seryl-L-cysteinylglycyl-L-phenylalanyl-L-lysyl-L-lysyl-L-lysine is a peptide compound composed of seven amino acids. This compound is of interest due to its potential applications in various fields such as biochemistry, medicine, and industrial processes. The sequence of amino acids in this peptide includes serine, cysteine, glycine, phenylalanine, and lysine, which contribute to its unique properties and functions.

Properties

CAS No.

649756-21-8

Molecular Formula

C35H60N10O9S

Molecular Weight

797.0 g/mol

IUPAC Name

(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[2-[[(2R)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-sulfanylpropanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]hexanoyl]amino]hexanoyl]amino]hexanoic acid

InChI

InChI=1S/C35H60N10O9S/c36-15-7-4-12-24(32(50)42-25(13-5-8-16-37)33(51)44-26(35(53)54)14-6-9-17-38)43-34(52)27(18-22-10-2-1-3-11-22)41-29(47)19-40-31(49)28(21-55)45-30(48)23(39)20-46/h1-3,10-11,23-28,46,55H,4-9,12-21,36-39H2,(H,40,49)(H,41,47)(H,42,50)(H,43,52)(H,44,51)(H,45,48)(H,53,54)/t23-,24-,25-,26-,27-,28-/m0/s1

InChI Key

HSDWYHVTNPXVNC-QUQVWLGBSA-N

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)CNC(=O)[C@H](CS)NC(=O)[C@H](CO)N

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)O)NC(=O)CNC(=O)C(CS)NC(=O)C(CO)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Seryl-L-cysteinylglycyl-L-phenylalanyl-L-lysyl-L-lysyl-L-lysine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Resin Loading: The first amino acid (L-serine) is attached to the resin.

    Deprotection: The protecting group on the amino acid is removed to allow for the addition of the next amino acid.

    Coupling: The next amino acid (L-cysteine) is activated and coupled to the growing peptide chain.

    Repetition: Steps 2 and 3 are repeated for each subsequent amino acid (glycine, L-phenylalanine, L-lysine, L-lysine, L-lysine).

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of this peptide may involve large-scale SPPS or recombinant DNA technology. In recombinant DNA technology, the gene encoding the peptide is inserted into a suitable expression system (e.g., bacteria, yeast), which then produces the peptide in large quantities. The peptide is subsequently purified using chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

L-Seryl-L-cysteinylglycyl-L-phenylalanyl-L-lysyl-L-lysyl-L-lysine can undergo various chemical reactions, including:

    Oxidation: The cysteine residue can form disulfide bonds through oxidation.

    Reduction: Disulfide bonds can be reduced back to free thiol groups.

    Substitution: Amino groups in lysine residues can participate in substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or iodine can be used to oxidize cysteine residues.

    Reduction: Dithiothreitol (DTT) or β-mercaptoethanol can reduce disulfide bonds.

    Substitution: Reagents like acetic anhydride can acetylate amino groups in lysine residues.

Major Products

    Oxidation: Formation of disulfide-linked peptides.

    Reduction: Regeneration of free thiol groups.

    Substitution: Acetylated peptides.

Scientific Research Applications

L-Seryl-L-cysteinylglycyl-L-phenylalanyl-L-lysyl-L-lysyl-L-lysine has several scientific research applications:

    Biochemistry: Used as a model peptide to study protein folding and stability.

    Medicine: Potential therapeutic applications due to its ability to form stable structures and interact with biological targets.

    Industrial: Used in the development of peptide-based materials and coatings.

Mechanism of Action

The mechanism of action of L-Seryl-L-cysteinylglycyl-L-phenylalanyl-L-lysyl-L-lysyl-L-lysine involves its interaction with specific molecular targets. The cysteine residue can form disulfide bonds, contributing to the stability of the peptide. The lysine residues provide multiple sites for interaction with negatively charged molecules, enhancing the peptide’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    L-Serine-L-cysteine-L-glycine-L-phenylalanine-L-lysine: Similar structure but with fewer lysine residues.

    L-Serine-L-cysteine-L-glycine-L-phenylalanine-L-lysine-L-lysine: Similar structure but with one less lysine residue.

Uniqueness

L-Seryl-L-cysteinylglycyl-L-phenylalanyl-L-lysyl-L-lysyl-L-lysine is unique due to its specific sequence and the presence of three lysine residues, which enhance its binding properties and stability. This makes it particularly useful in applications requiring strong and specific interactions with target molecules.

Biological Activity

  • Molecular Formula : C₁₈H₂₈N₄O₆S
  • Molecular Weight : 424.56 g/mol
  • CAS Number : 164031-31-6

This peptide is composed of seven amino acids, which include serine, cysteine, glycine, phenylalanine, and lysine. The presence of multiple lysine residues may influence its structural stability and biological functions.

  • Antioxidant Properties : Research indicates that peptides containing cysteine exhibit antioxidant activities, potentially preventing oxidative stress-induced damage in cells . This could be beneficial in conditions where oxidative stress plays a significant role.
  • Protein Folding and Stability : Similar peptides have been studied for their role as chemical chaperones, aiding in proper protein folding and preventing aggregation . This activity is crucial in maintaining cellular function and preventing diseases related to protein misfolding.
  • Cell Signaling : The presence of specific amino acids like phenylalanine may influence signaling pathways related to cell growth and apoptosis. Peptides can interact with various receptors and enzymes, impacting cellular responses .

Study 1: Antioxidant Activity

A study investigated the antioxidant effects of a peptide similar to L-Seryl-L-cysteinylglycyl-L-phenylalanyl-L-lysyl-L-lysyl-L-lysine in a diabetic rat model. The results demonstrated significant reductions in markers of oxidative stress when the peptide was administered, suggesting its potential as a therapeutic agent for conditions characterized by oxidative damage .

Study 2: Protein Chaperoning

Another study evaluated the role of lysine-rich peptides in protein stabilization. It was found that these peptides effectively maintained the structure of glycated proteins, which are often implicated in diabetic complications. The study concluded that such peptides could serve as effective chaperones in therapeutic applications .

Data Table: Biological Activities of Related Peptides

Peptide NameAntioxidant ActivityProtein StabilizationCell Signaling
L-Seryl-L-cysteinylglycyl-L-phenylalanineModerateHighYes
L-LysineHighModerateYes
L-CysteineHighHighYes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.